molecular formula C16H21N3O2 B2867770 3-ethoxy-1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014026-93-7

3-ethoxy-1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2867770
CAS No.: 1014026-93-7
M. Wt: 287.363
InChI Key: KBJZIXIZEKALFE-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in scientific research, belonging to the class of trisubstituted pyrazole carboxamides. This scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities . The compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Preliminary research on structurally similar pyrazole carboxamides indicates potential for diverse biological applications. One of the most promising areas of investigation is in metabolic disease research. Related compounds have been identified as potent and novel Farnesoid X Receptor (FXR) antagonists, with one analog reported as the most potent FXR antagonist known at the time of its study . FXR is a key regulator of cholesterol and lipid homeostasis, suggesting potential research applications for managing metabolic syndromes . In the field of agrochemistry, closely related pyrazole carboxamide compounds have demonstrated potent antifungal properties. For instance, one analog showed efficacy equivalent to commercial fungicides against Rhizoctonia solani , the pathogen causing rice sheath blight, by potentially disrupting mitochondrial function and cellular integrity . The mechanism of action for such compounds may involve the inhibition of key mitochondrial enzymes in the fungal respiratory chain, such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . Researchers are invited to explore the potential of this compound as a versatile scaffold for developing new tools in both pharmaceutical and agrochemical research.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(4-ethylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-4-12-7-9-13(10-8-12)17-15(20)14-11-19(5-2)18-16(14)21-6-3/h7-11H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJZIXIZEKALFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethoxy-1-ethyl-N-(4-ethylphenyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following structural formula:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
  • Alkylation : The introduction of the ethoxy and ethyl groups occurs via alkylation reactions using ethyl halides.
  • Carboxamide Formation : The final step involves reacting the pyrazole derivative with an appropriate amine or acid chloride to form the carboxamide group.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that similar compounds displayed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound is also being investigated for its potential anti-inflammatory properties. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation markers in vitro.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines, including breast and liver cancer cells . The mechanisms may involve inhibition of key signaling pathways such as EGFR and VEGFR.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways related to cancer growth and inflammation.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

StudyFindings
Demonstrated significant antimicrobial activity against S. aureus with MIC values between 0.22 - 0.25 μg/mL.
Showed promising anticancer effects on breast (MDA-MB-231) and liver (HepG2) cancer cells, inhibiting proliferation through EGFR pathway modulation.
Reviewed various pyrazole derivatives highlighting their potential as anticancer agents with multiple mechanisms of action.

Comparison with Similar Compounds

Key Observations :

  • The ethoxy group in the target compound may enhance metabolic stability compared to amino or methylthio substituents (e.g., 4a in , antimalarial analogs in ).
  • Aromatic substituents (e.g., 4-ethylphenyl in the target vs. 4-chlorophenyl in ) influence lipophilicity and target binding. For instance, chlorophenyl groups in antifungal compounds enhance membrane penetration , whereas ethylphenyl groups may optimize steric interactions in antitumor contexts .
  • Heterocyclic extensions , such as thiadiazol or indole moieties (), broaden activity spectra but may introduce synthetic complexity.

Physicochemical Properties

Melting points and stability vary significantly with substituents:

  • The target compound’s analogs with 5-amino groups (e.g., 4a, 4b) exhibit higher melting points (247°C and 178°C, respectively) due to hydrogen bonding .
  • Fluorinated analogs (e.g., Penthiopyrad ) demonstrate enhanced environmental persistence, as seen in Fluxapyroxad’s bioconcentration factor (BCF: 36–37) .

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